L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine
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Overview
Description
L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine is a peptide compound composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This particular sequence includes histidine, leucine, glutamine, isoleucine, tyrosine, and asparagine, each contributing to the compound’s unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine results in dityrosine, while substitution reactions yield modified peptides with altered sequences.
Scientific Research Applications
L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine has several scientific research applications:
Chemistry: Studied for its structural properties and interactions with other molecules.
Biology: Used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic uses, such as in drug development and disease treatment.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A peptide used for the treatment of type 2 diabetes.
Liraglutide: Another peptide with therapeutic applications in diabetes management.
Oxyntomodulin: A peptide hormone involved in appetite regulation.
Uniqueness
L-Histidyl-L-leucyl-L-glutaminyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
CAS No. |
649555-41-9 |
---|---|
Molecular Formula |
C42H65N11O11 |
Molecular Weight |
900.0 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H65N11O11/c1-7-23(6)35(41(62)51-31(16-24-8-10-26(54)11-9-24)39(60)52-32(42(63)64)18-34(45)56)53-40(61)30(15-22(4)5)50-37(58)28(12-13-33(44)55)48-38(59)29(14-21(2)3)49-36(57)27(43)17-25-19-46-20-47-25/h8-11,19-23,27-32,35,54H,7,12-18,43H2,1-6H3,(H2,44,55)(H2,45,56)(H,46,47)(H,48,59)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,63,64)/t23-,27-,28-,29-,30-,31-,32-,35-/m0/s1 |
InChI Key |
HHELFSCKNRVSHE-OVUQGNKISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
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